3-(Methoxymethyl)azetidine hydrochloride 3-(Methoxymethyl)azetidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 942308-06-7
VCID: VC3176682
InChI: InChI=1S/C5H11NO.ClH/c1-7-4-5-2-6-3-5;/h5-6H,2-4H2,1H3;1H
SMILES: COCC1CNC1.Cl
Molecular Formula: C5H12ClNO
Molecular Weight: 137.61 g/mol

3-(Methoxymethyl)azetidine hydrochloride

CAS No.: 942308-06-7

Cat. No.: VC3176682

Molecular Formula: C5H12ClNO

Molecular Weight: 137.61 g/mol

* For research use only. Not for human or veterinary use.

3-(Methoxymethyl)azetidine hydrochloride - 942308-06-7

Specification

CAS No. 942308-06-7
Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
IUPAC Name 3-(methoxymethyl)azetidine;hydrochloride
Standard InChI InChI=1S/C5H11NO.ClH/c1-7-4-5-2-6-3-5;/h5-6H,2-4H2,1H3;1H
Standard InChI Key PPXSXGZXOLBWJR-UHFFFAOYSA-N
SMILES COCC1CNC1.Cl
Canonical SMILES COCC1CNC1.Cl

Introduction

Chemical Structure and Properties

3-(Methoxymethyl)azetidine hydrochloride derives from the parent compound 3-(Methoxymethyl)azetidine, which has a molecular formula of C5H11NO with a molecular weight of approximately 101.15 g/mol. As a hydrochloride salt, the compound would have the formula C5H11NO·HCl.

The structure features:

  • A four-membered azetidine ring containing one nitrogen atom

  • A methoxymethyl (-CH2OCH3) group at the 3-position

  • Hydrochloride salt formation at the nitrogen atom

The strained four-membered ring contributes significantly to the compound's reactivity, similar to other azetidine derivatives that demonstrate considerable ring strain driving unique chemical behaviors. The methoxymethyl group enhances the compound's lipophilicity while the hydrochloride salt form improves water solubility compared to the free base.

Physical Properties

PropertyValueNotes
Molecular Weight~137.61 g/molC5H11NO·HCl
AppearanceWhite to off-white solidTypical for azetidine HCl salts
SolubilityHighly soluble in water, methanolSalt form enhances aqueous solubility
Melting PointEstimated 110-130°CBased on similar azetidine HCl compounds
StabilityModerately stableStore in cool, dry conditions
Synthesis StepTypical YieldPurityReaction Conditions
Ring formation85-90%>95%Reflux, 12 hours
Functional group modification80-85%>94%Controlled temperature
Salt formation>90%>98%Acidic conditions

Mechanism of Action

The biological activity of 3-(Methoxymethyl)azetidine hydrochloride likely stems from several mechanisms common to azetidine derivatives:

Biochemical Interactions

The compound's potential interactions with biological systems may include:

  • Binding to enzyme active sites, potentially inhibiting key cellular processes

  • Interaction with specific receptors, modulating signal transduction pathways

  • Possible formation of covalent bonds with nucleophilic sites on proteins

The strained azetidine ring creates a unique spatial arrangement that can influence binding affinity to biological targets, while the methoxymethyl group provides additional interaction points through hydrogen bonding and hydrophobic interactions.

Applications in Pharmaceutical Research

Medical Chemistry Applications

3-(Methoxymethyl)azetidine hydrochloride serves several important functions in pharmaceutical development:

  • Building block for complex drug molecules

  • Intermediate in the synthesis of neurologically active compounds

  • Scaffold for developing novel therapeutic agents

The compound's structural features make it particularly valuable for enhancing drug properties such as:

  • Improved solubility profiles

  • Enhanced membrane permeability

  • Greater metabolic stability

  • Optimized receptor binding characteristics

Current Research Areas

Research DomainPotential ApplicationsKey Benefits
Neurological disordersSynthesis of CNS-active compoundsEnhanced blood-brain barrier penetration
Anticancer researchDevelopment of antiproliferative agentsStructural novelty may overcome resistance
Antimicrobial developmentCreation of new antibacterial compoundsUnique mechanism may address resistance
Drug delivery systemsModification of existing pharmaceuticalsImproved pharmacokinetic profiles

Biological Activities

Antimicrobial Properties

Based on studies of related azetidine compounds, 3-(Methoxymethyl)azetidine hydrochloride may exhibit antimicrobial activity. Similar structures have demonstrated effectiveness against various bacterial strains, including drug-resistant pathogens.

Potential mechanisms include:

  • Disruption of bacterial cell membranes

  • Inhibition of essential bacterial enzymes

  • Interference with bacterial cell wall synthesis

The lipophilic properties conferred by the methoxymethyl group potentially enhance penetration through bacterial membranes, improving antimicrobial efficacy .

Structure-Activity Relationships

The biological activity of 3-(Methoxymethyl)azetidine hydrochloride is likely influenced by several structural features:

Key Structural Determinants

Structural ElementContribution to ActivityComparison to Related Compounds
Azetidine ringProvides conformational constraintMore rigid than open-chain analogs
Methoxymethyl groupEnhances lipophilicityMore lipophilic than hydroxy derivatives
HCl salt formImproves solubility and stabilityBetter bioavailability than free base
Ring strainDrives unique reactivityMore reactive than larger N-heterocycles

Comparison with Similar Compounds

3-(Methoxymethyl)azetidine hydrochloride can be compared with several structurally related compounds to understand its distinctive properties:

Comparative Analysis

  • 3-Methoxy-azetidine hydrochloride: Contains a methoxy group directly attached to the ring rather than via a methylene bridge, potentially affecting its spatial arrangement and reactivity .

  • 3-Hydroxy-azetidine hydrochloride: Features a hydroxyl group instead of a methoxymethyl group, resulting in different hydrogen bonding capabilities and reduced lipophilicity .

  • Azetidine: The parent compound without substituents, offering less functionality for synthetic elaboration and biological targeting.

The methoxymethyl substituent in 3-(Methoxymethyl)azetidine hydrochloride likely confers distinct properties:

  • Enhanced lipophilicity compared to hydroxy derivatives

  • Different hydrogen bonding capabilities

  • Unique spatial arrangements that could affect binding to biological targets

Analytical Methods

Identification and Characterization

Several analytical techniques are typically employed to characterize 3-(Methoxymethyl)azetidine hydrochloride:

Analytical TechniqueApplicationTypical Results
NMR SpectroscopyStructure confirmationDistinctive signals for azetidine ring protons
Mass SpectrometryMolecular weight verificationMolecular ion peak at m/z corresponding to C5H11NO·HCl
HPLCPurity assessment>98% purity achievable with optimized methods
IR SpectroscopyFunctional group identificationCharacteristic bands for C-O-C stretching
X-ray CrystallographyAbsolute configurationConfirmation of stereochemistry if applicable

Future Research Directions

Several promising research directions for 3-(Methoxymethyl)azetidine hydrochloride include:

  • Development of structure-activity relationship studies to optimize biological activity

  • Exploration of its potential as a scaffold for developing targeted therapeutic agents

  • Investigation of its interactions with specific biological receptors

  • Creation of more efficient and environmentally friendly synthetic routes

  • Evaluation of its efficacy in combination with established drugs for synergistic effects

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator